molecular formula C22H34BNO4 B2883943 Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate CAS No. 937048-47-0

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Katalognummer: B2883943
CAS-Nummer: 937048-47-0
Molekulargewicht: 387.33
InChI-Schlüssel: CQDPPCJVLCWWIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate” is a laboratory chemical . It is also known by its synonyms CC30039CB, CC30039DA, CC30039DE, and CC30039ZZ .


Molecular Structure Analysis

The molecular formula of this compound is C22H34BNO4 . The InChI Key is ZDJWODLFNSRSNA-UHFFFAOYSA-N . The SMILES string representation is CC©©OC(=O)N1CCC(CC1)B1OC©©C©©O1 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 387.33 . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is recognized for its role as a critical intermediate in the synthesis of biologically active compounds. For instance, it has been synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, highlighting its significance in the creation of pharmaceutical agents such as crizotinib. The total yield of this synthesis was reported at 49.9%, with structural confirmation provided by MS and 1 HNMR spectrum analysis (Kong et al., 2016).

Crystal Structure and Molecular Analysis

The crystal and molecular structure of related tert-butyl piperazine-1-carboxylate derivatives have been extensively studied, revealing the intricate details of their chemical framework. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate showcases the sterically congested nature of these molecules, which is essential for their pharmacological applications. This derivative was prepared using a modified Bruylants approach, signifying its potential for generating pharmacologically useful cores (Gumireddy et al., 2021).

Biological Evaluation and Activity

The biological activity and evaluation of certain tert-butyl piperazine-1-carboxylate derivatives have also been explored. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate underwent screening for its in vitro antibacterial and anthelmintic activity. This research demonstrated the compound's moderate anthelmintic activity and provided insights into its potential therapeutic uses. The structure-activity relationship was further elucidated through single crystal XRD data, highlighting the importance of molecular interactions in its biological efficacy (Sanjeevarayappa et al., 2015).

Safety and Hazards

This compound is classified as a GHS07 substance . It has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is advised against food, drug, pesticide or biocidal product use .

Eigenschaften

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-11-16(12-14-24)17-9-8-10-18(15-17)23-27-21(4,5)22(6,7)28-23/h8-10,15-16H,11-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDPPCJVLCWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure described for the preparation of Intermediate C, 4-(3-bromo-phenyl)-piperidine-1-carboxylic acid Pert-butyl ester was converted to the title compound. 1H NMR (CD3OD) δ 7.63 (bs, 1H), 7.60 (m, 1H), 7.32 (m, 1H), 7.31 (m, 1H), 4.23 (m, 2H), 2.83-2.62 (m, 3H), 1.80 (m, 2H), 1.62 (ddd, 2H), 1.47 (s, 6H), 1.33 (s, 3H), 1.24 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-bromo-phenyl)-piperidine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.